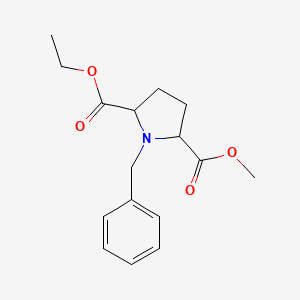
2-Hydrazinylpropane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinylpropane-1-thiol: is an organic compound with the molecular formula C3H10N2S . It contains a thiol group (-SH) and a hydrazine group (-NH-NH2), making it a versatile compound in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylpropane-1-thiol typically involves the reaction of hydrazine with a suitable thiol precursor. One common method is the reaction of 2-chloropropane-1-thiol with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
2-chloropropane-1-thiol+hydrazine hydrate→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydrazinylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The hydrazine group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R)
Reduction: Amines (R-NH2)
Substitution: Thioethers (R-S-R’) or thioesters (R-S-CO-R’).
Applications De Recherche Scientifique
Chemistry: 2-Hydrazinylpropane-1-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can act as a ligand in coordination chemistry.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a corrosion inhibitor .
Mécanisme D'action
The mechanism of action of 2-Hydrazinylpropane-1-thiol involves its interaction with thiol-containing enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The hydrazine group can participate in redox reactions, further influencing the activity of target molecules .
Comparaison Avec Des Composés Similaires
Ethanethiol (C2H5SH): A simple thiol with a similar structure but lacks the hydrazine group.
Hydrazine (N2H4): Contains the hydrazine group but lacks the thiol group.
Cysteine (C3H7NO2S): An amino acid with both thiol and amino groups, similar to 2-Hydrazinylpropane-1-thiol.
Uniqueness: this compound is unique due to the presence of both thiol and hydrazine groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C3H10N2S |
|---|---|
Poids moléculaire |
106.19 g/mol |
Nom IUPAC |
2-hydrazinylpropane-1-thiol |
InChI |
InChI=1S/C3H10N2S/c1-3(2-6)5-4/h3,5-6H,2,4H2,1H3 |
Clé InChI |
AXCHRGRIFJMMPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CS)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


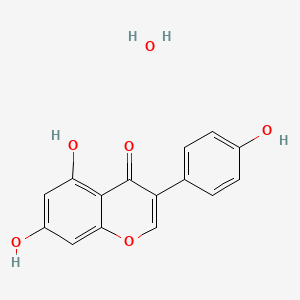
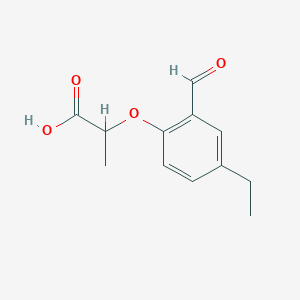
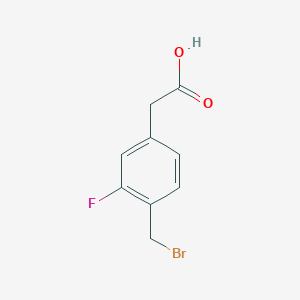


![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)



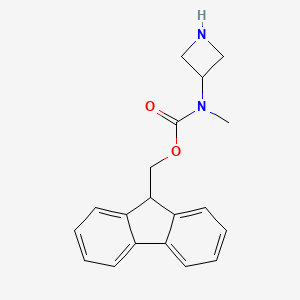

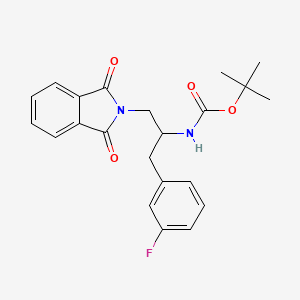
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
